8-chloro-2-methoxy-7-nitro-1,5-naphthyridine
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Overview
Description
8-chloro-2-methoxy-7-nitro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 2nd position, and a nitro group at the 7th position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methoxy-1,5-naphthyridine followed by chlorination. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step can be performed using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-methoxy-7-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 8-hydroxy-2-methoxy-7-nitro-1,5-naphthyridine.
Reduction: 8-chloro-2-methoxy-7-amino-1,5-naphthyridine.
Substitution: 8-substituted-2-methoxy-7-nitro-1,5-naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis by inhibiting key enzymes. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
8-chloro-2-methoxy-1,5-naphthyridine: Lacks the nitro group at the 7th position.
2-methoxy-7-nitro-1,5-naphthyridine: Lacks the chlorine atom at the 8th position.
8-chloro-7-nitro-1,5-naphthyridine: Lacks the methoxy group at the 2nd position
Uniqueness
8-chloro-2-methoxy-7-nitro-1,5-naphthyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the naphthyridine ring influences its overall electronic properties and makes it a versatile compound for various applications .
Properties
CAS No. |
1691321-46-6 |
---|---|
Molecular Formula |
C9H6ClN3O3 |
Molecular Weight |
239.6 |
Purity |
0 |
Origin of Product |
United States |
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